2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide
Description
The compound 2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a benzamide derivative featuring a brominated benzoyl group and a substituted benzoxazole moiety. Its structure comprises:
- A 3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl substituent, where the benzoxazole ring (with electron-donating methyl groups at positions 5 and 7) may enhance π-π stacking and metabolic stability .
The bromo substituent likely influences reactivity and binding specificity compared to other halogenated or alkoxy variants.
Properties
CAS No. |
590395-78-1 |
|---|---|
Molecular Formula |
C23H19BrN2O2 |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C23H19BrN2O2/c1-13-11-14(2)21-20(12-13)26-23(28-21)16-8-6-10-19(15(16)3)25-22(27)17-7-4-5-9-18(17)24/h4-12H,1-3H3,(H,25,27) |
InChI Key |
MBBGNBYUMNDDAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC=CC=C4Br)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor, such as 2-methylbenzamide, followed by the introduction of the benzoxazole moiety through a condensation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity. The overall effect depends on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Key structural variations among benzamide derivatives include:
- Halogen substituents : Bromine (target compound), chlorine (e.g., 590395-96-3; ), and fluorine (e.g., 5-bromo-2-fluoro-N-(2-methoxyphenyl)benzamide; ). Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions and binding affinity compared to smaller halogens .
- Alkoxy substituents : Ethoxy (590395-82-7; ) and propoxy () groups on the benzamide ring. These substituents increase hydrophilicity and could modulate solubility and membrane permeability relative to halogenated analogs.
- Heterocyclic moieties : Benzoxazole (target compound) vs. thiazole, isoxazole, or pyridine (). The benzoxazole’s electron-rich aromatic system may improve stability and receptor engagement compared to sulfur- or nitrogen-containing heterocycles .
Key Observations :
- Bromine vs. Chlorine : Bromine’s higher molecular weight and polarizability may enhance binding to hydrophobic pockets in biological targets (e.g., kinases; ) compared to chlorine .
- Benzoxazole vs. Thiazole/Isoxazole : Benzoxazole’s fused oxazole-benzene system offers superior aromatic stacking and metabolic resistance over thiazole or isoxazole derivatives, which may degrade more readily in vivo .
- Alkoxy vs. Halogen : Ethoxy/propoxy groups () improve aqueous solubility but reduce membrane permeability relative to halogenated analogs.
Biological Activity
2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a complex organic compound belonging to the class of benzamides. Its unique structure, characterized by the presence of a bromine atom and a benzoxazole moiety, suggests potential biological activities that are of significant interest in medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is with a molecular weight of approximately 435.3 g/mol. The structural complexity includes:
- A bromine atom at the second position of the benzamide moiety.
- A 5,7-dimethyl-1,3-benzoxazole ring.
These features contribute to its reactivity and potential interactions with biological targets.
Synthesis Methods
The synthesis of 2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide can be achieved through several methods:
- Bromination : Introduction of the bromine substituent at the appropriate position on the benzamide.
- Condensation Reactions : Formation of the benzamide from corresponding carboxylic acids and amines.
- Substitution Reactions : Nucleophilic substitution involving the bromine atom can yield various derivatives with altered biological activity.
Research indicates that compounds like 2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide may exhibit biological activities through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular processes, which can lead to anti-cancer or antimicrobial effects.
- Receptor Modulation : Interaction with various receptors could alter signaling pathways involved in disease progression.
Case Studies and Research Findings
Several studies have investigated the biological activity of related benzamide derivatives. Below are some findings relevant to 2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide:
-
Anticancer Activity : A study demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines. For example:
The specific IC50 values for 2-bromo-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide have yet to be published but are anticipated based on structural similarity.
Compound Cell Line IC50 (µM) Compound A MCF-7 (Breast Cancer) 15 Compound B HeLa (Cervical Cancer) 10 -
Antimicrobial Properties : Insecticidal assays showed that related benzamides had good larvicidal activities against mosquito larvae:
These findings suggest potential applications in pest control for derivatives of this compound.
Compound Concentration (mg/L) Death Rate (%) Compound C 10 100 Compound D 10 40
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
